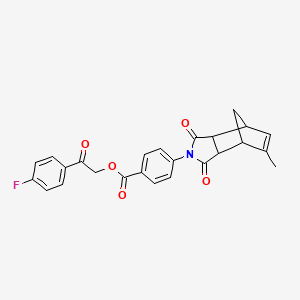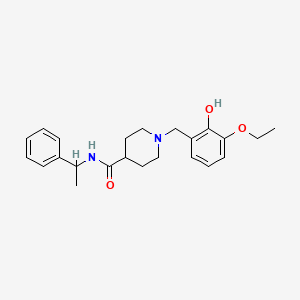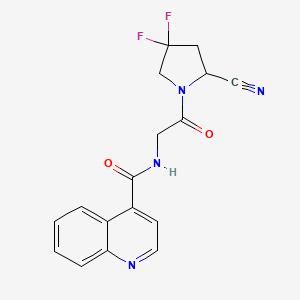![molecular formula C22H16Cl2N2OS2 B12460678 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a dichlorophenylmethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Moiety: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The benzothiazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-substituted benzothiazole.
Introduction of the Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the phenyl-substituted benzothiazole with a dichlorophenylmethylsulfanyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylmethylsulfanyl group.
Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include benzothiazoline derivatives.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The benzothiazole moiety is known to interfere with bacterial DNA synthesis, while the dichlorophenylmethylsulfanyl group enhances its binding affinity to bacterial proteins, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLACETAMIDE: Lacks the dichlorophenylmethylsulfanyl group, resulting in different biological activity.
2-(2,4-DICHLOROPHENYL)-1,3-BENZOTHIAZOLE: Lacks the acetamide linkage, affecting its solubility and reactivity.
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzothiazole moiety with a dichlorophenylmethylsulfanyl group, which imparts specific antibacterial properties and enhances its binding affinity to bacterial targets .
Eigenschaften
Molekularformel |
C22H16Cl2N2OS2 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-16-9-8-15(18(24)11-16)12-28-13-21(27)25-17-5-3-4-14(10-17)22-26-19-6-1-2-7-20(19)29-22/h1-11H,12-13H2,(H,25,27) |
InChI-Schlüssel |
ZGTYRNLOJKNEIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one](/img/structure/B12460634.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12460653.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)


![4-{[6-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B12460681.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
